molecular formula C50H72N6O6S2 B1226259 Octenidine saccharin CAS No. 86767-75-1

Octenidine saccharin

Cat. No.: B1226259
CAS No.: 86767-75-1
M. Wt: 917.3 g/mol
InChI Key: OBHFLBIBWSFADO-UHFFFAOYSA-N
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Description

Octenidine saccharin: is a compound that combines the properties of octenidine, a cationic surfactant, and saccharin, a non-caloric sweetener. Octenidine is known for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria . Saccharin, on the other hand, is widely used as a sugar substitute due to its sweetening properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octenidine saccharin involves the preparation of octenidine dihydrochloride, which is derived from 4-aminopyridine. The process includes the reaction of 4-aminopyridine with decane-1,10-diyl bis(chloride) under specific conditions to form octenidine dihydrochloride . Saccharin is synthesized through the oxidation of o-toluenesulfonamide .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis of both octenidine dihydrochloride and saccharin, followed by their combination under controlled conditions. The process aims to ensure high purity and yield while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions: Octenidine saccharin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution can result in various substituted compounds .

Comparison with Similar Compounds

Uniqueness: Octenidine saccharin is unique due to its combination of antimicrobial and sweetening properties.

Biological Activity

Octenidine saccharin is a compound that combines the antiseptic properties of octenidine with the sweetening agent saccharin. This article delves into the biological activity of octenidine, focusing on its antimicrobial efficacy, mechanisms of action, and clinical applications, particularly in wound management and oral hygiene.

Chemical Composition and Properties

  • Octenidine : A bisbiguanide antiseptic known for its broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, fungi, and viruses.
  • Saccharin : An artificial sweetener that is 300-500 times sweeter than sugar and has been used as a non-caloric sweetening agent. It has raised safety concerns due to historical studies linking it to cancer in rats but is generally regarded as safe in regulated amounts.

Octenidine functions primarily by disrupting microbial cell membranes. It binds to negatively charged components of the bacterial cell membrane, leading to:

  • Membrane Disruption : Octenidine alters the lipid arrangement within the cell membrane, resulting in cell lysis and death .
  • Biofilm Disruption : It has shown efficacy in eradicating established biofilms, which are clusters of bacteria that adhere to surfaces and are protected by a self-produced matrix .

Antimicrobial Efficacy

Research indicates that octenidine exhibits significant antimicrobial activity against a variety of pathogens:

  • Broad-Spectrum Activity : Effective against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative bacteria (e.g., Pseudomonas aeruginosa) .
  • Case Studies : Clinical trials have demonstrated its effectiveness in treating chronic wounds, such as diabetic foot ulcers and venous leg ulcers, promoting wound healing and reducing bacterial load .

Table 1: Antimicrobial Activity of Octenidine

PathogenEfficacyReference
Staphylococcus aureusHigh
Pseudomonas aeruginosaHigh
Escherichia coliModerate
Fungi (e.g., Candida albicans)Moderate

Clinical Applications

  • Wound Management :
    • Studies have shown that octenidine significantly reduces bacterial counts in chronic wounds. In one study involving diabetic foot ulcers, 88% of wounds showed complete eradication of bacteria after treatment with octenidine .
    • Octeniline products (solutions and gels) have been used effectively for autolytic debridement and maintaining a moist wound environment.
  • Oral Hygiene :
    • Octenidine mouthwash has demonstrated significant reductions in plaque formation and salivary bacterial counts compared to placebo treatments .
    • Its prolonged release from lozenges offers sustained antimicrobial effects beneficial for oral health maintenance.

Resistance Mechanisms

While octenidine is effective against many pathogens, some studies indicate that bacteria can develop resistance mechanisms:

  • Pseudomonas aeruginosa Adaptation : Research found that strains could adapt to octenidine through mutations affecting membrane composition and efflux pump regulation, leading to increased tolerance .
  • Resistance Development : Unlike traditional antibiotics, resistance to octenidine may not develop as readily due to its unique mechanism of action; however, ongoing monitoring is necessary.

Safety Profile

Clinical studies report a favorable safety profile for octenidine with minimal adverse effects. In comparative studies, it showed fewer side effects than traditional treatments like silver dressings .

Properties

CAS No.

86767-75-1

Molecular Formula

C50H72N6O6S2

Molecular Weight

917.3 g/mol

IUPAC Name

1,1-dioxo-1,2-benzothiazol-3-one;N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine

InChI

InChI=1S/C36H62N4.2C7H5NO3S/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;2*9-7-5-3-1-2-4-6(5)12(10,11)8-7/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1-4H,(H,8,9)

InChI Key

OBHFLBIBWSFADO-UHFFFAOYSA-N

SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.C1=CC=C2C(=C1)C(=O)NS2(=O)=O.C1=CC=C2C(=C1)C(=O)NS2(=O)=O

Key on ui other cas no.

86767-75-1

Origin of Product

United States

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